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Compound of Interest

Compound Name: 2-Bromo-5-methylcyclohexanone

Cat. No.: B13925541 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

synthesis, stereochemistry, and core reactions of a valuable chemical intermediate.

Introduction
2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone that serves as a versatile

building block in organic synthesis. Its utility stems from the presence of multiple reactive sites:

the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom which is

susceptible to nucleophilic attack and elimination, and the enolizable protons at the α- and α'-

positions. The presence of a methyl group at the 5-position introduces a chiral center,

influencing the stereochemical outcomes of its reactions. This guide provides a comprehensive

overview of the synthesis and key reactions of 2-bromo-5-methylcyclohexanone, offering

field-proven insights into its chemical behavior and synthetic applications.

Synthesis of 2-Bromo-5-methylcyclohexanone
The primary route to 2-bromo-5-methylcyclohexanone is the direct α-bromination of 5-

methylcyclohexanone. The regioselectivity of this reaction—bromination at C2 versus C6—is a

critical consideration.

Direct α-Bromination
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Under acidic conditions, the bromination of 5-methylcyclohexanone proceeds through an enol

intermediate. The reaction typically favors the formation of the more substituted enol, which

would lead to bromination at the C2 position. However, steric hindrance from the methyl group

can influence the regioselectivity, favoring bromination at the less hindered α-position (C2 over

C6)[1].

Typical Experimental Protocol: Acid-Catalyzed Bromination

Dissolve 5-methylcyclohexanone in a suitable solvent such as acetic acid or carbon

tetrachloride.

Slowly add a solution of bromine (Br₂) in the same solvent to the ketone solution with stirring.

Maintain the reaction temperature, typically at or below room temperature, to control the

reaction rate and minimize over-bromination.

After the reaction is complete, as indicated by the disappearance of the bromine color,

quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

Extract the product with an organic solvent, wash the organic layer with water and brine, and

dry over an anhydrous salt (e.g., MgSO₄).

Purify the crude product by distillation under reduced pressure or by column

chromatography.

Stereoselective Synthesis
The synthesis of enantiomerically enriched 2-bromo-5-methylcyclohexanone can be

achieved through asymmetric α-bromination strategies.

Chiral Auxiliary-Assisted Bromination: The ketone can be converted into a chiral enamine or

imine using a chiral amine. Subsequent bromination of this chiral intermediate with a

bromine source like N-bromosuccinimide (NBS) proceeds with high stereoselectivity.

Removal of the chiral auxiliary then affords the enantiomerically enriched α-bromo ketone[2].

Organocatalytic Asymmetric α-Bromination: Chiral amine catalysts can be employed to

achieve asymmetric α-bromination. For instance, the reaction of 5-methylcyclohexanone with
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4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone in the presence of a chiral amine

catalyst in THF at low temperatures can yield 2-bromo-5-methylcyclohexanone with

significant enantiomeric excess[1].

Core Reactions of 2-Bromo-5-methylcyclohexanone
The reactivity of 2-bromo-5-methylcyclohexanone is dominated by four major classes of

reactions: nucleophilic substitution, elimination, enolate chemistry, and the Favorskii

rearrangement.

Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles,

leading to the displacement of the bromide ion. These reactions typically proceed via an Sₙ2

mechanism, which involves a backside attack on the C-Br bond. The stereochemistry of the

starting material will dictate the stereochemistry of the product, with an inversion of

configuration at the C2 position.

Reaction with Amines:

The reaction of 2-bromo-5-methylcyclohexanone with primary or secondary amines is

expected to yield the corresponding 2-amino-5-methylcyclohexanone derivatives. The reaction

is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to

neutralize the HBr generated.
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Reaction with Azide Ion:

Sodium azide (NaN₃) is an excellent nucleophile for introducing the azido group. The reaction

of 2-bromo-5-methylcyclohexanone with sodium azide in a polar aprotic solvent like DMF is

expected to proceed smoothly to give 2-azido-5-methylcyclohexanone. The resulting azide can

be subsequently reduced to an amine, providing a two-step route to 2-amino-5-

methylcyclohexanone.
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Stereochemical Considerations:

The stereochemistry of Sₙ2 reactions on 2-bromocyclohexanone derivatives is influenced by

the conformational equilibrium of the cyclohexane ring. For a backside attack to occur, the C-Br

bond should ideally be in an axial position to allow for an unobstructed trajectory for the

incoming nucleophile. The conformational preference of the bromine atom (axial vs. equatorial)

in 2-bromo-5-methylcyclohexanone will therefore play a crucial role in the reaction rate and

stereochemical outcome.

Elimination Reactions (Dehydrobromination)
Treatment of 2-bromo-5-methylcyclohexanone with a base can lead to the elimination of HBr,

forming an α,β-unsaturated ketone. The regioselectivity of this elimination is governed by

Zaitsev's and Hofmann's rules, and the choice of base is critical in determining the major

product.

Zaitsev Elimination: With a small, strong base such as sodium ethoxide, the elimination is

expected to favor the formation of the more substituted and thermodynamically more stable

alkene, which is 5-methylcyclohex-2-en-1-one.

Hofmann Elimination: With a sterically hindered base, such as potassium tert-butoxide, the

abstraction of the less sterically hindered proton is favored, leading to the formation of the

less substituted alkene, 3-methylcyclohex-2-en-1-one, as the major product[3][4].
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Experimental Protocol: Dehydrobromination with a Bulky Base (Analogous System)

A general procedure for the dehydrobromination of a 2-bromo-cycloalkanone using a bulky

base is as follows[3]:

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in

anhydrous tert-butanol.

To this solution, add 2-bromo-5-methylcyclohexanone at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

After completion, cool the reaction mixture and quench with a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent, wash the organic layer with water and brine, and

dry over an anhydrous salt.

Purify the product by distillation or column chromatography to isolate the Hofmann

elimination product.

Enolate Chemistry: Alkylation and Aldol Reactions
The presence of enolizable protons at the C6 position allows for the formation of an enolate

anion upon treatment with a strong base. This enolate is a potent nucleophile and can

participate in a variety of carbon-carbon bond-forming reactions.

Alkylation of the Enolate:

The enolate of 2-bromo-5-methylcyclohexanone can be alkylated at the C6 position by

reaction with an alkyl halide. The use of a strong, non-nucleophilic base such as lithium

diisopropylamide (LDA) is crucial for the complete and regioselective formation of the enolate

at the less substituted α'-position (kinetic enolate)[5][6].

Experimental Protocol: Enolate Alkylation (Analogous System)

A general procedure for the alkylation of a substituted cyclohexanone is as follows[5][6]:

Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

Slowly add a solution of 2-bromo-5-methylcyclohexanone in THF to the LDA solution.

After stirring for a period to ensure complete enolate formation, add the alkylating agent

(e.g., methyl iodide).

Allow the reaction to warm to room temperature and stir until completion.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b13925541?utm_src=pdf-body
https://ncstate.pressbooks.pub/organicchem/chapter/alkylation-of-enolate-ions/
https://openstax.org/books/organic-chemistry/pages/22-7-alkylation-of-enolate-ions
https://ncstate.pressbooks.pub/organicchem/chapter/alkylation-of-enolate-ions/
https://openstax.org/books/organic-chemistry/pages/22-7-alkylation-of-enolate-ions
https://www.benchchem.com/product/b13925541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13925541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the product, wash the organic layer, dry, and purify by chromatography.

Aldol Reaction of the Enolate:

The enolate can also act as a nucleophile in an aldol reaction with an aldehyde or another

ketone. The reaction with a non-enolizable aldehyde, such as benzaldehyde, is particularly

useful as it avoids self-condensation of the aldehyde.
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Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a

base, leading to the formation of a carboxylic acid derivative with a contracted ring system. For

2-bromo-5-methylcyclohexanone, this rearrangement will produce a derivative of 4-

methylcyclopentanecarboxylic acid.

The reaction is believed to proceed through a cyclopropanone intermediate, formed by the

intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen[7][8]. The

subsequent nucleophilic attack of the base on the cyclopropanone carbonyl group leads to the

ring-opening and formation of the final product[9][10][11].

Mechanism of the Favorskii Rearrangement:

Enolate Formation: A base (e.g., methoxide) abstracts an acidic proton from the α'-carbon

(C6) to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction,

displacing the bromide to form a bicyclic cyclopropanone intermediate.

Nucleophilic Attack: The base attacks the carbonyl carbon of the strained cyclopropanone.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-

carbon bond to form a more stable carbanion.
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Protonation: The carbanion is protonated by the solvent to yield the final

cyclopentanecarboxylic acid derivative.

Experimental Protocol: Favorskii Rearrangement (Analogous System)

A general procedure for the Favorskii rearrangement of a 2-bromocyclohexanone is as

follows[10]:

Prepare a fresh solution of sodium methoxide in anhydrous methanol under an inert

atmosphere.

Cool the solution to 0 °C and add a solution of 2-bromo-5-methylcyclohexanone in an

ethereal solvent.

Allow the reaction mixture to warm to room temperature and then heat to reflux for several

hours.

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product, wash the organic layer, dry, and purify by distillation or chromatography

to obtain the methyl 4-methylcyclopentanecarboxylate.
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Reaction Type Reagents Major Product(s)
Key
Considerations

Nucleophilic

Substitution
Amines, Azides

2-Substituted-5-

methylcyclohexanone

s

Sₙ2 mechanism,

inversion of

stereochemistry.

Elimination (Zaitsev)
Small, strong base

(e.g., NaOEt)

5-Methylcyclohex-2-

en-1-one

Formation of the more

substituted alkene.

Elimination (Hofmann)
Bulky, strong base

(e.g., t-BuOK)

3-Methylcyclohex-2-

en-1-one

Formation of the less

substituted alkene.

Enolate Alkylation LDA, Alkyl halide
6-Alkyl-2-bromo-5-

methylcyclohexanone

Regioselective

formation of the

kinetic enolate.

Favorskii

Rearrangement
Base (e.g., NaOMe)

4-

Methylcyclopentaneca

rboxylic acid

derivative

Ring contraction via a

cyclopropanone

intermediate.

Conclusion
2-Bromo-5-methylcyclohexanone is a highly valuable and versatile intermediate in organic

synthesis. Its rich chemistry, encompassing nucleophilic substitution, elimination, enolate-

based C-C bond formation, and rearrangement reactions, provides access to a wide array of

functionalized and stereochemically complex cyclic and acyclic molecules. A thorough

understanding of the factors governing the reactivity and selectivity of these transformations, as

outlined in this guide, is essential for harnessing the full synthetic potential of this important

building block in the fields of pharmaceutical development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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